molecular formula C12H11ClN2O3 B8134545 4-Chloro-2-((4-methoxy-1H-pyrazol-1-yl)methyl)benzoic acid

4-Chloro-2-((4-methoxy-1H-pyrazol-1-yl)methyl)benzoic acid

Cat. No.: B8134545
M. Wt: 266.68 g/mol
InChI Key: QQTLLRHYXGOZAB-UHFFFAOYSA-N
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Description

4-Chloro-2-((4-methoxy-1H-pyrazol-1-yl)methyl)benzoic acid is a chemical compound that belongs to the class of benzoic acids It features a chloro substituent at the 4-position and a methoxy-pyrazolylmethyl group at the 2-position of the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-((4-methoxy-1H-pyrazol-1-yl)methyl)benzoic acid typically involves a multi-step process. One common method starts with the chlorination of 2-methylbenzoic acid to introduce the chloro group at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-((4-methoxy-1H-pyrazol-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acids .

Scientific Research Applications

4-Chloro-2-((4-methoxy-1H-pyrazol-1-yl)methyl)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-((4-methoxy-1H-pyrazol-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    4-Chloro-2-methylbenzoic acid: Similar structure but lacks the methoxy-pyrazolylmethyl group.

    4-Chloro-3-methylbenzoic acid: Another similar compound with a different substitution pattern.

Uniqueness: 4-Chloro-2-((4-methoxy-1H-pyrazol-1-yl)methyl)benzoic acid is unique due to the presence of both the chloro and methoxy-pyrazolylmethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-2-[(4-methoxypyrazol-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-18-10-5-14-15(7-10)6-8-4-9(13)2-3-11(8)12(16)17/h2-5,7H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTLLRHYXGOZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1)CC2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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